molecular formula C17H20ClNO4 B13757296 1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride CAS No. 72511-91-2

1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride

Cat. No.: B13757296
CAS No.: 72511-91-2
M. Wt: 337.8 g/mol
InChI Key: GNVSEKKVRRZZNB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

Uniqueness

1,2,3,4-Tetrahydro-1-(3,4-dimethoxyphenyl)-4,6-isoquinolinediol hydrochloride is unique due to its specific chemical structure and the resulting biological activities.

Properties

CAS No.

72511-91-2

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride

InChI

InChI=1S/C17H19NO4.ClH/c1-21-15-6-3-10(7-16(15)22-2)17-12-5-4-11(19)8-13(12)14(20)9-18-17;/h3-8,14,17-20H,9H2,1-2H3;1H

InChI Key

GNVSEKKVRRZZNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)C(C[NH2+]2)O)OC.[Cl-]

Origin of Product

United States

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